molecular formula C9H11ClO2S B8766012 1-(Chloromethyl)-4-(ethylsulfonyl)benzene CAS No. 917396-46-4

1-(Chloromethyl)-4-(ethylsulfonyl)benzene

Cat. No. B8766012
Key on ui cas rn: 917396-46-4
M. Wt: 218.70 g/mol
InChI Key: SGRCATYMADRLBX-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

A mixture of (4-(ethylsulfonyl)phenyl)methanol (200 mg, 1 mmol) and thionyl chloride (3 mL) was stirred at reflux for 4 h. The solvent was removed under reduced pressure to obtain a gum. Dichloromethane (10 mL) was added, and the mixture was stirred for 5 min and then concentrated under vacuum. This process was repeated two more times to ensure complete removal of thionyl chloride. After residual solvent removal under vacuum, 205 mg of the title compound was obtained as a white solid. HPLC/MS: retention time=2.308 min, [M+H]+=219.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[CH:8][CH:7]=1)(=[O:5])=[O:4])[CH3:2].S(Cl)([Cl:16])=O>ClCCl>[Cl:16][CH2:12][C:9]1[CH:10]=[CH:11][C:6]([S:3]([CH2:1][CH3:2])(=[O:5])=[O:4])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(C)S(=O)(=O)C1=CC=C(C=C1)CO
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a gum
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 min
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
removal of thionyl chloride
CUSTOM
Type
CUSTOM
Details
After residual solvent removal under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C=C1)S(=O)(=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 205 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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